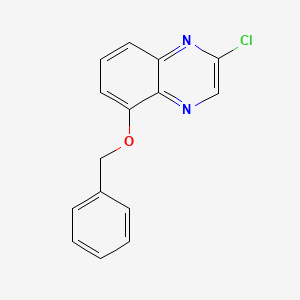
5-(Benzyloxy)-2-chloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-chloroquinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloroquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. For example, 5-hydroxyquinoxaline can be reacted with benzyl bromide in the presence of a base like potassium carbonate.
Chlorination: The final step involves the chlorination of the quinoxaline core at the 2-position, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-chloroquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Electrophilic Aromatic Substitution: The quinoxaline core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-amino-5-(benzyloxy)quinoxaline or 2-thio-5-(benzyloxy)quinoxaline.
Oxidation: Products include 5-(benzyloxy)quinoxaline-2-carboxaldehyde.
Reduction: Products include 5-(benzyloxy)quinoxaline-2-methanol.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science:
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the quinoxaline core.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-2-hydroxyquinoxaline: Similar structure but with a hydroxyl group instead of chlorine.
5-(Benzyloxy)-2-methylquinoxaline: Similar structure but with a methyl group instead of chlorine.
5-(Benzyloxy)-2-nitroquinoxaline: Similar structure but with a nitro group instead of chlorine.
Uniqueness
5-(Benzyloxy)-2-chloroquinoxaline is unique due to the presence of both the benzyloxy and chloro substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C15H11ClN2O |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
2-chloro-5-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
NEHIUISYCWNVBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)


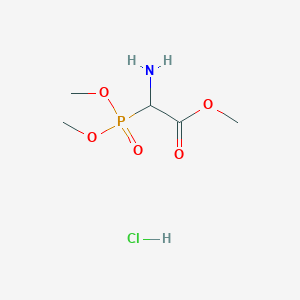
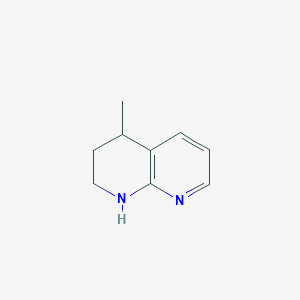
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
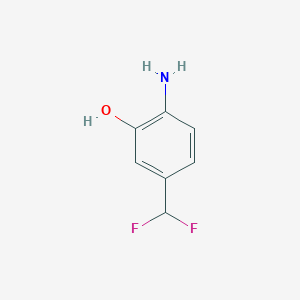

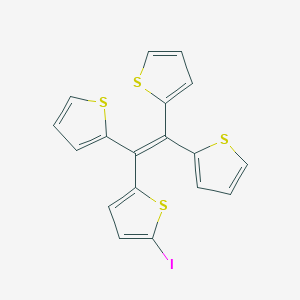
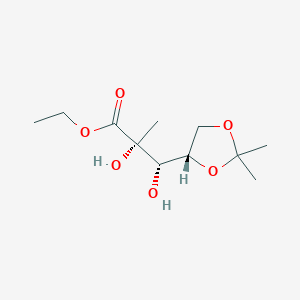
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)

